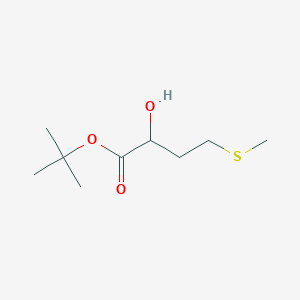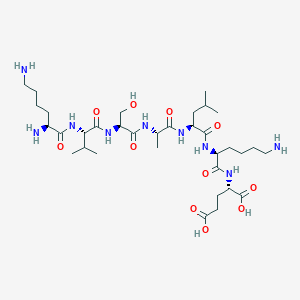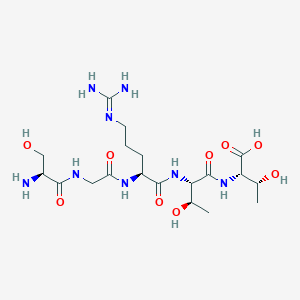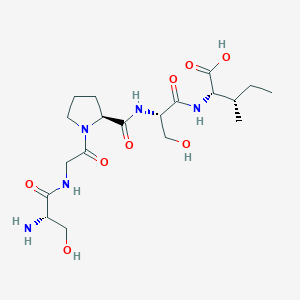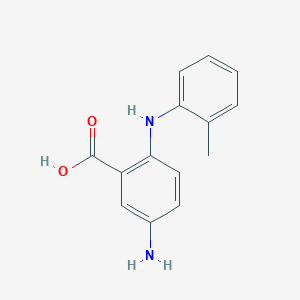![molecular formula C12H17BrO3S B14227544 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 728008-58-0](/img/structure/B14227544.png)
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a heterocyclic compound that features a thieno[3,4-b][1,4]dioxepine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxepine Core: This can be achieved through a catalytic three-component tandem [4 + 3]-cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thieno[3,4-b][1,4]dioxepine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets. The bromopentyl group can participate in nucleophilic substitution reactions, while the thieno[3,4-b][1,4]dioxepine core can undergo redox reactions. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: Similar core structure but different substituents.
Poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine): Used in composite films for dye-sensitized solar cells.
Uniqueness
3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to the presence of the bromopentyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
728008-58-0 |
|---|---|
Formule moléculaire |
C12H17BrO3S |
Poids moléculaire |
321.23 g/mol |
Nom IUPAC |
3-(5-bromopentoxy)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C12H17BrO3S/c13-4-2-1-3-5-14-10-6-15-11-8-17-9-12(11)16-7-10/h8-10H,1-7H2 |
Clé InChI |
ACCLLDWXODWKJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CSC=C2O1)OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
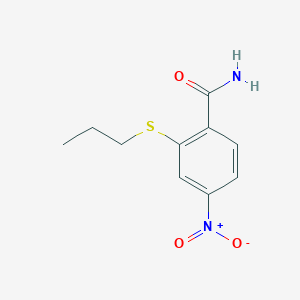
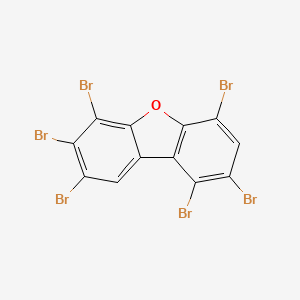
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)

